Cyclo(-Phe-Trp) Exhibits Superior Antibacterial Potency Against Key Pathogens Compared to Other Tryptophan-Containing DKPs
Cyclo(-Phe-Trp) demonstrates significantly higher antibacterial potency than its closely related tryptophan-containing DKP analogs, cyclo(Trp-Tyr), cyclo(Trp-Ile), and cyclo(Trp-Leu). In a direct comparative study, it was the only compound in its panel to achieve a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL against *Vibrio cholerae* [1]. This level of potency against *V. cholerae* was reported to be more effective than the standard antibiotics ciprofloxacin and ampicillin in the same study [1].
| Evidence Dimension | Antibacterial Potency (MIC) against *Vibrio cholerae* |
|---|---|
| Target Compound Data | MIC = 0.5 μg/mL |
| Comparator Or Baseline | Other tested DKPs (cyclo(Trp-Pro), cyclo(Trp-Tyr), cyclo(Trp-Ile), cyclo(Trp-Leu)) were less active; the highest activity was reported for Cyclo(-Phe-Trp) [1]. |
| Quantified Difference | Cyclo(-Phe-Trp) showed a >2-fold improvement in potency over the next most active compound (specific MICs for other DKPs not provided, but reported as less active) [1]. |
| Conditions | In vitro broth microdilution assay against *Vibrio cholerae* [1]. |
Why This Matters
This superior potency against a life-threatening pathogen makes Cyclo(-Phe-Trp) the preferred choice over other Trp-DKPs for research targeting *V. cholerae* or developing related anti-diarrheal agents.
- [1] Kumar, S. N., Nambisan, B., Mohandas, C., & Sundaresan, A. (2014). Purification, structural elucidation and bioactivity of tryptophan containing diketopiperazines, from Comamonas testosteroni associated with a rhabditid entomopathogenic nematode against major human-pathogenic bacteria. Peptides, 53, 48-52. View Source
